Bis(2-methylbutyl) butanedioate
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Overview
Description
Bis(2-methylbutyl) butanedioate is an organic compound with the molecular formula C12H22O4. It is an ester derived from butanedioic acid (also known as succinic acid) and 2-methylbutanol. This compound is known for its applications in various fields, including chemistry, biology, and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
Bis(2-methylbutyl) butanedioate can be synthesized through the esterification reaction between butanedioic acid and 2-methylbutanol. The reaction typically involves the use of an acid catalyst, such as sulfuric acid, to facilitate the esterification process. The reaction is carried out under reflux conditions to ensure the complete conversion of the reactants to the desired ester.
Industrial Production Methods
In an industrial setting, the production of this compound involves similar esterification processes but on a larger scale. The reaction is conducted in large reactors with efficient mixing and temperature control to optimize the yield and purity of the product. The use of continuous flow reactors and advanced separation techniques, such as distillation and crystallization, ensures the efficient production of high-purity this compound.
Chemical Reactions Analysis
Types of Reactions
Bis(2-methylbutyl) butanedioate undergoes various chemical reactions, including:
Hydrolysis: The ester can be hydrolyzed back to butanedioic acid and 2-methylbutanol in the presence of water and an acid or base catalyst.
Transesterification: It can react with other alcohols in the presence of a catalyst to form different esters.
Oxidation: The compound can undergo oxidation reactions to form corresponding carboxylic acids.
Common Reagents and Conditions
Hydrolysis: Acidic or basic conditions with water.
Transesterification: Alcohols and a catalyst such as sodium methoxide.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.
Major Products Formed
Hydrolysis: Butanedioic acid and 2-methylbutanol.
Transesterification: Different esters depending on the alcohol used.
Oxidation: Corresponding carboxylic acids.
Scientific Research Applications
Bis(2-methylbutyl) butanedioate has several applications in scientific research:
Chemistry: Used as an intermediate in organic synthesis and as a reagent in various chemical reactions.
Biology: Studied for its potential biological activities and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug synthesis.
Industry: Utilized in the production of polymers, resins, and other industrial chemicals.
Mechanism of Action
The mechanism of action of bis(2-methylbutyl) butanedioate involves its interaction with specific molecular targets and pathways. As an ester, it can undergo hydrolysis to release butanedioic acid and 2-methylbutanol, which can then participate in various biochemical processes. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
Bis(3-methylbutyl) butanedioate: Similar ester with a different alkyl group.
Bis(2-methylpropyl) butanedioate: Another ester with a different alkyl group.
Bis(2-methylbutyl) itaconate: An ester derived from itaconic acid and 2-methylbutanol.
Uniqueness
Bis(2-methylbutyl) butanedioate is unique due to its specific molecular structure, which imparts distinct physical and chemical properties. Its applications in various fields, such as chemistry, biology, and industry, highlight its versatility and importance.
Properties
CAS No. |
623-89-2 |
---|---|
Molecular Formula |
C14H26O4 |
Molecular Weight |
258.35 g/mol |
IUPAC Name |
bis(2-methylbutyl) butanedioate |
InChI |
InChI=1S/C14H26O4/c1-5-11(3)9-17-13(15)7-8-14(16)18-10-12(4)6-2/h11-12H,5-10H2,1-4H3 |
InChI Key |
ZJVNYQFZJFPWOJ-UHFFFAOYSA-N |
Canonical SMILES |
CCC(C)COC(=O)CCC(=O)OCC(C)CC |
Origin of Product |
United States |
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